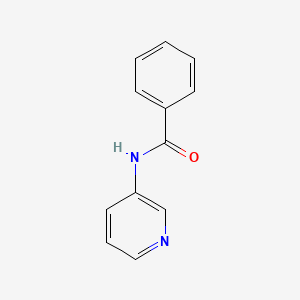

N-pyridin-3-ylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5221-40-9 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C12H10N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-9H,(H,14,15) |

InChI Key |

BBTGWRLIETYEJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of the N-pyridin-3-ylbenzamide Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of N-pyridin-3-ylbenzamide

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic amide scaffold of significant interest in medicinal chemistry and drug discovery. The methodologies and analytical protocols detailed herein are grounded in established chemical principles, offering researchers a robust framework for the preparation and validation of this important compound.

This compound (Molecular Formula: C₁₂H₁₀N₂O, Molecular Weight: 198.22 g/mol ) is a molecule that marries a benzoyl group with a 3-aminopyridine moiety through an amide linkage.[1] This structural arrangement is not merely incidental; it forms the core of numerous biologically active compounds. The pyridine ring, a bioisostere of a phenyl ring, introduces a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets and improve the physicochemical properties of a molecule. Its derivatives have been identified as modulators of histone acetyltransferase (HAT) for potential use in treating neurodegenerative disorders and cancer, and as potent inhibitors of cyclin-dependent kinase 7 (CDK7).[2][3][4][5][6] Understanding the synthesis and rigorous characterization of this parent scaffold is therefore fundamental for any research and development program built upon it.

Synthesis of this compound: A Tale of Amide Bond Formation

The cornerstone of this compound synthesis is the formation of an amide bond, one of the most utilized reactions in medicinal chemistry.[7][8] This involves the coupling of a carboxylic acid (or its activated derivative) with an amine. We will explore the two most reliable and commonly employed strategies for this transformation.

Method A: Acylation via Benzoyl Chloride (Schotten-Baumann Reaction)

This classic method involves the reaction of an amine with an acyl chloride. It is a straightforward and often high-yielding approach.

Causality and Experimental Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminopyridine attacks the electrophilic carbonyl carbon of benzoyl chloride. Benzoyl chloride is used because the chloride ion is an excellent leaving group, rendering the carbonyl carbon highly reactive. A key consideration is the generation of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting 3-aminopyridine, rendering it non-nucleophilic and halting the reaction.[9] To counteract this, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is added to act as an HCl scavenger.[10]

-

Reagent Preparation: To a solution of 3-aminopyridine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine or pyridine (1.2 equivalents).

-

Reaction Initiation: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of benzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes. The dropwise addition is crucial to control the exothermicity of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours).

-

Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the consumption of the 3-aminopyridine starting material.[9]

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers successively with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃ (to remove any remaining benzoic acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[9][11]

Method B: Coupling Agent-Mediated Synthesis

This strategy involves activating a carboxylic acid (benzoic acid) in situ using a coupling reagent, followed by the addition of the amine. This method is particularly valuable when dealing with more complex substrates where the high reactivity of an acyl chloride is undesirable.

Causality and Experimental Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable. Coupling reagents are designed to overcome this energy barrier. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are common choices.[12][13] DCC activates the carboxyl group of benzoic acid, forming a highly reactive O-acylisourea intermediate. The 3-aminopyridine then attacks this intermediate to form the amide bond.[9] A significant side reaction is the formation of a stable N-acylurea byproduct, which can be difficult to remove. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea intermediate to form an active HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[9]

-

Reagent Preparation: In a round-bottom flask, dissolve benzoic acid (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

-

Activation: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Amine Addition: Add 3-aminopyridine (1.0 equivalent) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress using TLC.

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU.[9] Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product by silica gel column chromatography to separate the desired this compound from any residual DCU or other impurities.

Synthetic Workflow Visualization

Caption: Primary synthetic routes to this compound.

Comprehensive Characterization

Once synthesized and purified, the identity and purity of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure.

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum will show distinct signals for each unique proton. The amide proton (N-H) typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). The aromatic protons on the benzoyl and pyridyl rings will appear in the δ 7.0-9.0 ppm region, with characteristic splitting patterns (doublets, triplets, and multiplets) dictated by their coupling with adjacent protons.[14][15][16]

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The most downfield signal corresponds to the amide carbonyl carbon (C=O), typically appearing around δ 165-170 ppm. The remaining aromatic carbons will resonate in the δ 110-150 ppm range.[14][16]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A characteristic sharp to medium absorption band for the secondary amide N-H bond is expected around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band for the amide carbonyl group will be prominent around 1650-1680 cm⁻¹.[16]

-

N-H Bend (Amide II): This band, resulting from N-H bending and C-N stretching, appears around 1510-1550 cm⁻¹.

-

Aromatic C-H/C=C: Vibrations for the aromatic rings will be observed in the 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C ring stretching) regions.[17]

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 199.22.[18]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[19][20] A reverse-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (often containing a modifier like 0.1% trifluoroacetic acid) is typically employed.[19] The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by UV absorbance at 254 nm.[19][21]

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~10.3 ppm (s, 1H, NH); 7.2-8.8 ppm (m, 9H, Ar-H)[14][15] |

| ¹³C NMR | Chemical Shift (δ) | ~166 ppm (C=O); 115-150 ppm (Ar-C)[11][14] |

| IR | Wavenumber (cm⁻¹) | ~3350 (N-H stretch); ~1670 (C=O stretch); ~1530 (N-H bend)[16][17] |

| MS (ESI) | m/z | 199.22 ([M+H]⁺) |

| HPLC | Purity | >95% (typical requirement for research applications) |

Characterization Workflow Visualization

Caption: Interrelation of structure and analytical techniques.

References

-

Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022). ResearchGate. [Link]

-

Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. (2025). ACS Medicinal Chemistry Letters. [Link]

-

Figure 3. 1 H NMR spectrum of N-pyridin-3yl-benzenesulfonamide. (2022). ResearchGate. [Link]

-

Recent Developments in the Synthesis and Applications of Pyridines. Book Publisher. [Link]

-

View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022). EarthLine Publishers. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. [Link]

-

Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. (2025). PubMed. [Link]

-

Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. (2025). ACS Publications. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2021). PMC. [Link]

-

N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. (2022). ACS Publications. [Link]

-

Discovery of Novel N -(5-(Pyridin-3-yl)-1 H -indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. (2022). ResearchGate. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

-

Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Afribary. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (2018). PMC. [Link]

-

Coupling Reagents. AAPPTEC. [Link]

-

A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). PMC. [Link]

-

Chapter 2: Synthesis and Characterisation of Cr(III) Monodentate Pyridyl Complexes. University Publication. [https://theses.ncl.ac.uk/jspui/bitstream/10443/1301/1/Donnison, T. 11.pdf]([Link], T. 11.pdf)

-

Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. (2022). PMC. [Link]

-

This compound (CAS# 5221-40-9). Angene Chemical. [Link]

-

Recent development of peptide coupling reagents in organic synthesis. Journal Publication. [Link]

-

New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum. Academia.edu. [Link]

-

Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2018). RSC Publishing. [Link]

-

IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (2020). RSC Publishing. [Link]

-

IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020). PubMed. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. (2023). Journal Publication. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Journal Publication. [Link]

-

Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. (2016). PMC. [Link]

-

Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. (2023). ResearchGate. [Link]

-

ANALYTICAL METHODS. ATSDR. [Link]

-

Comparison of the IR spectra of pyridine-(NH 3 ) n , n = 1-3 and those of pyrazine-(NH 3 ) n , n = 1, 2. (2021). ResearchGate. [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. One moment, please... [growingscience.com]

- 8. hepatochem.com [hepatochem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. peptide.com [peptide.com]

- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 17. repository.up.ac.za [repository.up.ac.za]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. ptfarm.pl [ptfarm.pl]

Physicochemical Profiling and Analytical Methodologies for N-(Pyridin-3-yl)benzamide and Its Derivatives

Executive Summary & Structural Dynamics

As a Senior Application Scientist overseeing early-phase drug discovery, I approach the N-(pyridin-3-yl)benzamide scaffold not merely as a chemical structure, but as a highly tunable physicochemical system. This core pharmacophore—comprising a benzoyl group linked via an amide bond to a 3-aminopyridine ring—offers a precise spatial arrangement of hydrogen-bond donors (amide NH) and acceptors (pyridine nitrogen, carbonyl oxygen).

The orientation of the pyridine nitrogen at the 3-position is critical; it dictates the molecule's basicity, aqueous solubility, and target-binding vectors. By systematically modifying the benzoyl ring (e.g., via halogenation) or extending the amine functionalization, we can predictably shift the molecule's lipophilicity (LogP) and ionization constant (pKa) to optimize its pharmacokinetic profile.

Quantitative Physicochemical Properties

To establish a baseline for structure-activity relationship (SAR) modeling, we must first quantify the physicochemical shifts induced by peripheral substitutions. The table below summarizes the core properties of key N-(pyridin-3-yl)benzamide derivatives evaluated in our screening pipelines.

| Compound Name | PubChem CID | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donors | H-Bond Acceptors |

| 2-chloro-N-(pyridin-3-yl)benzamide | 587129 | 232.66 | 2.3 | 1 | 2 |

| 3,4-dichloro-N-pyridin-3-ylbenzamide | 762535 | 267.11 | 3.4 | 1 | 2 |

| 4-bromo-N-(pyridin-3-yl)benzamide | 603115 | 277.12 | 2.8 | 1 | 2 |

| STF-31 | 329825483 | 423.53 | ~3.8 | 2 | 5 |

Data Interpretation: The introduction of a single ortho-chloro group yields a moderate lipophilicity of 2.3[1]. However, expanding to a 3,4-dichloro substitution dramatically increases the XLogP3 to 3.4, driving the molecule toward higher membrane permeability but potentially lower aqueous solubility[2]. The 4-bromo derivative sits intermediately with an XLogP3 of 2.8[3]. Highly functionalized derivatives like STF-31 (MW: 423.53 g/mol ) require rigorous experimental validation due to their complex solvation dynamics[4].

Self-Validating Experimental Protocols

In my laboratory, we do not rely on single-point measurements. Every protocol must be a self-validating system where the experimental design inherently flags false positives or system artifacts.

Lipophilicity (LogP) Determination via RP-HPLC

Causality & Rationale: While the shake-flask method is the historical gold standard for LogP, it is prone to emulsion artifacts and requires excessive API. We utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase to simulate the hydrophobic core of lipid bilayers. Crucially, we use a pH 7.4 buffer to ensure the pyridine nitrogen (typical pKa ~5.2) remains entirely deprotonated. This guarantees we are measuring the intrinsic partition coefficient (LogP) of the neutral species, rather than a mixed distribution coefficient (LogD).

Step-by-Step Methodology:

-

System Calibration (Self-Validation): Inject a homologous series of 5 reference standards with known literature LogP values (e.g., toluene, bromobenzene, naphthalene). Plot the retention factor (

) against the literature LogP. An -

Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade methanol and 20 mM phosphate buffer (pH 7.4). Causality: Maintaining a strict pH 7.4 prevents trace ionization of the pyridine ring, which would prematurely elute the compound and artificially lower the calculated LogP.

-

Sample Preparation: Dissolve the N-(pyridin-3-yl)benzamide derivative in methanol to a concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

-

Isocratic Elution: Run the system isocratically (e.g., 60:40 Methanol:Buffer) at 1.0 mL/min. Record the retention time (

). -

Data Extrapolation: Calculate the capacity factor

, where

Potentiometric Determination of Ionization Constants (pKa)

Causality & Rationale: The basicity of the pyridine ring dictates the molecule's absorption in the gastrointestinal tract. Because halogenated benzamides exhibit poor aqueous solubility, direct titration in water often leads to precipitation. We employ a cosolvent extrapolation method (Yasuda-Shedlovsky) to ensure accurate aqueous pKa determination without phase separation.

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a tightly controlled 25.0 ± 0.1 °C.

-

Sample Dissolution: Dissolve 3 mg of the compound in 50 mL of a 30% v/v methanol/water mixture containing 0.15 M KCl. Causality: The KCl acts as a background electrolyte, maintaining a constant ionic strength to prevent activity coefficient fluctuations during the titration.

-

Forward Titration: Titrate the solution with standardized 0.1 M HCl using an automated titrator, adding titrant in 0.05 mL dynamic increments until the pH drops below 3.0.

-

Back-Titration (Self-Validation): Reverse the titration using standardized 0.1 M NaOH back to pH 11.0. Causality: The forward and backward titration curves must perfectly superimpose. Any hysteresis (deviation between the curves) instantly flags compound precipitation, degradation, or electrode fouling, invalidating the run.

-

Extrapolation: Repeat the titration at 40% and 50% methanol. Plot the apparent pKa against the dielectric constant of the varying mixtures and extrapolate the linear regression to 100% water to determine the true aqueous pKa.

Mechanistic Pathways & Workflow Visualization

To ensure robust data generation, the physicochemical characterization must follow a strict logical sequence. Purity must be validated before any thermodynamic property is measured.

Fig 1. Self-validating physicochemical characterization workflow for benzamide derivatives.

Therapeutic Application: The STF-31 Paradigm

The N-(pyridin-3-yl)benzamide scaffold is highly privileged in oncology. A premier example is STF-31 , a derivative that exploits this scaffold to act as a potent inhibitor of the GLUT1 transporter[5]. By blocking GLUT1, STF-31 selectively starves highly glycolytic cancer cells of glucose, leading to rapid ATP depletion and subsequent apoptosis.

Fig 2. Mechanistic pathway of STF-31, a targeted N-(pyridin-3-yl)benzamide derivative.

References

-

[1] Title: 2-chloro-N-(pyridin-3-yl)benzamide | C12H9ClN2O Source: PubChem URL:[Link]

-

[3] Title: 4-bromo-N-(pyridin-3-yl)benzamide | C12H9BrN2O Source: PubChem URL:[Link]

-

[2] Title: 3,4-Dichloro-N-pyridin-3-yl-benzamide | C12H8Cl2N2O Source: PubChem URL:[Link]

-

[5] Title: Manipulation of Glucose Availability to Boost Cancer Immunotherapies Source: PubMed Central (PMC) URL:[Link]

-

[4] Title: 2HJ Ligand Summary Page (STF-31) Source: RCSB Protein Data Bank URL: [Link]

Sources

- 1. 2-chloro-N-(pyridin-3-yl)benzamide | C12H9ClN2O | CID 587129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichloro-N-pyridin-3-yl-benzamide | C12H8Cl2N2O | CID 762535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-N-(pyridin-3-yl)benzamide | C12H9BrN2O | CID 603115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Manipulation of Glucose Availability to Boost Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

N-pyridin-3-ylbenzamide: A Privileged Scaffold for Kinase and NAMPT Inhibitor Development

Executive Summary

In modern medicinal chemistry, the identification of versatile, low-molecular-weight pharmacophores is critical for accelerating hit-to-lead optimization. N-pyridin-3-ylbenzamide (CAS: 5221-40-9) has emerged as a highly privileged structural motif. With a molecular weight of 198.22 g/mol , it provides an exceptionally ligand-efficient core that leaves ample room for peripheral functionalization while strictly adhering to Lipinski’s Rule of Five. This technical whitepaper explores the physicochemical properties, mechanistic rationale, and validated experimental workflows for utilizing the this compound scaffold in targeted drug discovery, specifically focusing on its role in kinase and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition.

Molecular Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of the bare scaffold is essential before initiating rational drug design. The low molecular weight and optimal polar surface area make it highly permeable, a crucial factor for intracellular targets.

Table 1: Fundamental Chemical Properties

| Property | Value | Significance in Drug Design |

| Chemical Name | This compound | Standard IUPAC nomenclature. |

| CAS Number | 5221-40-9 | Unique chemical identifier (). |

| Molecular Weight | 198.22 g/mol | High ligand efficiency; allows extensive substitution. |

| Molecular Formula | C12H10N2O | Defines the core atomic composition. |

| H-Bond Donors | 1 (Amide NH) | Facilitates critical target interactions. |

| H-Bond Acceptors | 2 (Carbonyl O, Pyridine N) | Key for hinge-region binding in ATP pockets. |

Mechanistic Grounding: The Pharmacophore Dynamics

The this compound motif is not merely a passive structural connector; it is an active participant in target engagement.

-

The Pyridine Motif: In kinase inhibitors (e.g., B-Raf, LRRK2), the pyridine ring acts as a bioisostere for the adenine ring of ATP. The lone pair on the pyridine nitrogen serves as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides in the kinase hinge region. In NAMPT inhibitors, this same pyridine ring mimics the endogenous substrate, nicotinamide ().

-

The Benzamide Linker: The amide bond enforces a degree of planar rigidity, acting as a vector that projects the attached phenyl ring (and its subsequent substituents) directly into the deep, hydrophobic selectivity pockets of the target enzyme.

Mechanism of target inhibition by this compound scaffold.

Validated Synthetic Workflow: HATU-Mediated Amide Coupling

Synthesizing derivatives of this scaffold typically involves coupling 3-aminopyridine with various substituted benzoic acids. As an Application Scientist, I routinely observe that standard coupling agents (like EDC/NHS) yield poor results here. Because the pyridine ring is electron-withdrawing, the exocyclic amine of 3-aminopyridine is significantly less nucleophilic than a standard aniline. This necessitates the use of highly active uronium coupling reagents like HATU ().

Step-by-Step Protocol

-

Reagent Preparation: Dissolve the substituted benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Causality: DMF provides a highly polar, aprotic environment that stabilizes the polar transition states of the coupling reaction without participating in hydrogen bonding that could quench the active ester.

-

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

-

Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid to form a reactive carboxylate, which then attacks HATU. The steric hindrance of DIPEA's isopropyl groups prevents it from acting as a competing nucleophile.

-

-

Nucleophilic Attack: Add 3-aminopyridine (1.1 eq) and stir the reaction at 25°C overnight.

-

Causality: The active HOAt ester generated by HATU is exceptionally reactive toward the moderately nucleophilic 3-aminopyridine. This ensures high conversion rates at room temperature, preventing the thermal degradation or epimerization seen in refluxing conditions.

-

-

Product Isolation: Slowly add deionized water to the stirring reaction mixture.

-

Causality: DMF and water are completely miscible, whereas the this compound product is highly hydrophobic. This differential solubility forces the product to precipitate as a solid, allowing for isolation via simple vacuum filtration rather than tedious liquid-liquid extraction.

-

Standard amide coupling workflow for this compound synthesis.

Biological Evaluation: Self-Validating NAMPT Inhibition Assay

To evaluate the efficacy of synthesized derivatives, a robust, self-validating biochemical assay must be employed. For NAMPT inhibitors, a coupled fluorescence assay provides superior sensitivity.

Step-by-Step Protocol & Self-Validation System

-

Inhibitor Incubation: Incubate the this compound derivative (serial dilutions in DMSO) with recombinant NAMPT enzyme, phosphoribosyl pyrophosphate (PRPP), and ATP in assay buffer (50 mM HEPES, pH 7.5) for 30 minutes.

-

Causality: Pre-incubation allows for steady-state binding, which is crucial for accurately determining the IC50 of slow, tight-binding inhibitors.

-

-

Coupled Detection: Add nicotinamide mononucleotide adenylyltransferase (NMNAT), diaphorase, and resazurin.

-

Causality: NAMPT produces NMN, which NMNAT converts to NAD+. Diaphorase then uses NAD+ to reduce resazurin to highly fluorescent resorufin. This amplification cascade provides massive signal enhancement.

-

-

Self-Validation Checkpoint (Z'-Factor): Run parallel wells with a known potent inhibitor (e.g., FK866) and a DMSO vehicle. The assay is only considered valid if the calculated Z'-factor is > 0.6, ensuring a robust signal-to-noise ratio.

-

Artifact Exclusion (Autofluorescence Counter-Screen): Run the exact same compound concentrations in a buffer lacking the NAMPT enzyme.

-

Causality: Pyridine derivatives can occasionally exhibit intrinsic fluorescence that overlaps with the resorufin emission spectrum (Ex 540 nm / Em 590 nm). Subtracting this background ensures the measured IC50 reflects true biochemical inhibition, not optical artifacts.

-

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the this compound scaffold is demonstrated by its successful application across multiple, distinct biological targets.

Table 2: Biological Activity of Key this compound Derivatives

| Compound / Derivative | Primary Target | IC50 Activity | Mechanism of Action |

| 4-benzamido-N-(pyridin-3-yl)benzamide | NAMPT | 19 nM | Substrate (Nicotinamide) Mimetic |

| 5-amino-2-methyl-N-pyridin-3-ylbenzamide | B-Raf Kinase | < 100 nM | ATP-Competitive Hinge Binder |

| GSK-2578215A | LRRK2 Kinase | ~10 nM | ATP-Competitive Hinge Binder |

References

-

Angene Chemical. "this compound(CAS# 5221-40-9)". Source: Angene International Limited. URL: [Link]

- Google Patents. "WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents". Source: AstraZeneca AB.

-

Bioorganic & Medicinal Chemistry Letters. "Fragment-based identification of two novel and potent biochemical inhibitors of the nicotinamide phosphoribosyltransferase (NAMPT) enzyme". Source: ScienceDirect. URL:[Link]

N-pyridin-3-ylbenzamide derivatives and analogs

An In-Depth Technical Guide to N-pyridin-3-ylbenzamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a "privileged" structure in modern medicinal chemistry, demonstrating remarkable versatility through its engagement with a wide array of biological targets. This guide provides a comprehensive technical overview of this important chemical class, moving beyond a simple recitation of facts to explore the causal relationships in its design, synthesis, and biological activity. We will delve into the key therapeutic areas where these derivatives have shown significant promise, including oncology, metabolic disorders, and neurodegenerative diseases. This document is structured to serve as a practical resource for professionals in drug discovery, offering detailed synthetic protocols, in-depth structure-activity relationship (SAR) analyses, and a forward-looking perspective on the therapeutic potential of this versatile scaffold.

The this compound Core: A Foundation for Diverse Bioactivity

The core structure, consisting of a pyridine ring linked to a benzamide moiety via an amide bond, possesses key features that make it an attractive starting point for library design. The pyridine nitrogen offers a hydrogen bond acceptor site and a point for potential salt formation, influencing solubility and pharmacokinetic properties. The central amide bond is a rigid, planar unit that provides a stable connection and presents hydrogen bond donor and acceptor capabilities crucial for target binding. The two aromatic rings—the pyridine and the benzene—serve as anchor points for a vast chemical space, where substitutions can be strategically employed to modulate potency, selectivity, and drug-like properties.

The inherent modularity of this scaffold is its greatest strength. It can be conceptually divided into three key regions for modification, allowing for systematic exploration of the chemical space to optimize interactions with a specific biological target.

Caption: Logical breakdown of the this compound scaffold into key regions for chemical modification.

Synthetic Strategies: Building the Scaffold

The most prevalent and reliable method for constructing the this compound core is through standard amide coupling. This approach offers high yields and tolerates a wide range of functional groups on both coupling partners, making it ideal for generating diverse analog libraries.

General Experimental Protocol: Amide Coupling

This protocol describes a representative synthesis of an this compound derivative from a substituted benzoic acid and 3-aminopyridine. The choice of coupling agent and base can be optimized depending on the specific substrates.

Step-by-Step Methodology:

-

Acid Activation: To a solution of the desired substituted benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.1 M), add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.). The reaction can also be performed using other activators like Carbonyldiimidazole (CDI).[1]

-

Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: Add 3-aminopyridine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as Triethylamine (TEA, 2.0 eq.) or N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) to scavenge the acid byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.[2][3]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for the amide coupling synthesis of this compound derivatives.

Pharmacological Landscape: A Scaffold of Many Talents

The true value of the this compound scaffold is demonstrated by the breadth of its biological targets. Strategic modifications have yielded potent and selective modulators for enzymes and receptors implicated in a variety of human diseases.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition

CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription. Its inhibition has emerged as a promising therapeutic strategy for treating certain cancers and Autosomal Dominant Polycystic Kidney Disease (ADPKD).[4][5]

-

Mechanism in ADPKD: In ADPKD, abnormal cell proliferation leads to the formation and growth of kidney cysts. CDK7 is often upregulated in this condition, and its inhibition can slow disease progression by arresting the abnormal cyst growth.[4][6]

-

Key Compounds: A series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were developed as highly potent CDK7 inhibitors. The representative compound, B2 , potently inhibited CDK7 with an IC₅₀ value of 4 nM and demonstrated high selectivity over other cyclin-dependent kinases.[4][5][6] In both in vitro and in vivo models of ADPKD, compound B2 was highly effective at suppressing renal cyst development.[4][5]

Caption: Simplified pathway showing CDK7's role in ADPKD and the intervention point for this compound inhibitors.

Modulation of Epigenetic Targets

Dysregulation of epigenetic machinery, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs), is linked to cancer and neurodegenerative disorders.[7][8]

-

Histone Acyl Transferase (HAT) Modulation: Certain this compound derivatives have been developed as positive modulators of HATs.[7][9] For instance, the compound EZ115HAT is being investigated for treating neurodegenerative conditions like Alzheimer's disease and certain cancers by restoring normal protein acetylation homeostasis.[8]

-

Histone Deacetylase (HDAC) Inhibition: Other structural analogs, designed based on the HDAC inhibitor Entinostat (MS-275), have shown anti-proliferative activity against various cancer cell lines.[1]

Other Notable Biological Activities

The scaffold's versatility extends to numerous other targets, highlighting its potential in diverse therapeutic areas.

| Target/Activity | Therapeutic Area | Key Finding | Citation |

| Aldosterone Synthase (CYP11B2) | Cardiovascular | Selective inhibitors with IC₅₀ values in the nanomolar range (53-166 nM) were identified. | [2] |

| Cholinesterases (AChE/BChE) | Neurodegeneration (Alzheimer's) | Isoindolinedione-benzamide pyridinium derivatives showed potent inhibition, with compound 7j having an AChE IC₅₀ of 0.26 µM. | [3] |

| PPARγ Agonism | Metabolic Syndrome | N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives act as non-TZD agonists for diabetes treatment. | [10] |

| Antimicrobial Activity | Infectious Disease | N-pyridin-3-yl-benzenesulfonamide showed significant activity against both Gram-positive and Gram-negative bacteria. | [11] |

| HDL Cholesterol Stimulation | Cardiovascular | Certain N-pyridin-3-yl carboxamides are being investigated to treat dyslipidemia and atherosclerosis. | [12] |

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective activity against various targets. The following table summarizes key SAR findings for selected derivatives.

| Compound ID | Target | Core Structure Modification | Key Substituent(s) | Activity (IC₅₀) | Citation |

| B2 | CDK7 | N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide | Acrylamide on benzamide ring | 4 nM | [4][5][6] |

| Zimmer et al. lead | CYP11B2 | N-(Pyridin-3-yl)benzamide | 4'-cyano on benzamide ring | 53 nM | [2] |

| 7j | Acetylcholinesterase (AChE) | Isoindolinedione-benzamide pyridinium | 2-bromo on N-benzylpyridinium | 0.26 µM | [3] |

| 7c | Butyrylcholinesterase (BChE) | Isoindolinedione-benzamide pyridinium | 3-fluoro on N-benzylpyridinium | 0.08 µM | [3] |

Causality Behind Experimental Choices:

-

For CDK7 Inhibitors: The addition of a reactive "warhead" like an acrylamide group to the benzamide portion (as in compound B2) allows for covalent bond formation with a cysteine residue in the target enzyme, leading to irreversible inhibition and high potency.[4] The indazole core was chosen to effectively mimic the hydrogen bonding interactions of previous lead compounds.[4]

-

For CYP11B2 Inhibitors: The introduction of a 4'-cyano group on the benzamide ring was found to be optimal for potent and selective inhibition of aldosterone synthase over the closely related steroid-11β-hydroxylase (CYP11B1), demonstrating that small electronic and steric changes in this region can fine-tune selectivity.[2]

-

For Cholinesterase Inhibitors: The quaternization of the pyridine nitrogen to form a pyridinium salt (as in compounds 7j and 7c) introduces a positive charge. This charge is critical for binding to the catalytic anionic site (CAS) of cholinesterases, significantly boosting inhibitory activity. The nature and position of halogen substituents on the benzyl group further modulate potency by engaging with other residues in the active site gorge.[3]

Future Directions and Conclusion

The this compound scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutics. Its synthetic tractability and the ability to modulate its properties to interact with a wide range of biological targets ensure its continued relevance in drug discovery.

Future research will likely focus on:

-

Improving Pharmacokinetic Profiles: While many potent compounds have been identified, further optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is necessary to advance leads into clinical development.

-

Multi-Target Ligands: Given the scaffold's ability to hit diverse targets, there is an opportunity to design single molecules that can modulate multiple nodes in a disease pathway, potentially leading to synergistic therapeutic effects, especially in complex diseases like cancer or Alzheimer's.

-

Exploring New Target Space: As new biological targets are validated, the vast chemical space accessible from the this compound core will undoubtedly be explored to develop novel first-in-class medicines.

References

-

Yang, B., Zhang, H., Li, N., et al. (2022). Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry, 65(23), 15770-15788. [Link][4][5][6][13]

-

Zimmer, C., Hafner, M., Zender, M., et al. (2011). N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters, 21(1), 186-190. [Link][2]

-

Request PDF on ResearchGate. (2022). Discovery of Novel N -(5-(Pyridin-3-yl)-1 H -indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. ResearchGate. [Link][4]

-

ACS Publications. (2025). Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. ACS Medicinal Chemistry Letters. [Link][7][8][9]

-

ACS Publications. (2025). Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. ACS Publications. [Link][7][8]

-

Chen, T., Jiang, H., Zhou, J., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. [Link][1]

-

PubMed. (2025). Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. PubMed. [Link][9]

-

Ike, D.C., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. GSC Biological and Pharmaceutical Sciences, 20(1), 213-221. [Link][11]

-

Riyazuddin, M., et al. (2014). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry. [Link][10]

-

Al-Ostoot, F.H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link][14]

-

Ghandadi, M., et al. (2024). Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. Pharmaceuticals. [Link][3]

-

EPA CompTox Chemicals Dashboard. (2025). 3-Amino-N-pyridin-3-ylbenzamide. [Link][15]

-

Google Patents. (2013). N-pyridin-3-yl or n-pyrazin-2-yl carboxamides. [12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel N-(5-(Pyridin-3-yl)-1 H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BR112013008719B1 - N-pyridin-3-yl or n-pyrazin-2-yl carboxamides - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 15. CompTox Chemicals Dashboard [comptox.epa.gov]

In Silico Modeling of N-pyridin-3-ylbenzamide Interactions: A Technical Guide for Kinase Inhibitor Design

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Structural optimization and binding kinetics of the N-pyridin-3-ylbenzamide scaffold in CDK7 inhibition.

Executive Summary

The This compound scaffold represents a privileged substructure in medicinal chemistry, particularly within the kinase inhibitor space.[1] Its unique topology allows it to function as a bi-dentate hydrogen bonding motif, capable of interacting with the hinge region of kinases (e.g., CDK7, ROCK1) or the zinc-binding domains of histone deacetylases (HDACs).

This guide provides a rigorous, step-by-step in silico protocol for modeling this scaffold. Unlike generic modeling guides, this workflow addresses the specific electronic and conformational challenges of the pyridine-amide linkage , including tautomeric ambiguity, rotational energy barriers, and solvent-dependent polarization. We utilize the inhibition of Cyclin-Dependent Kinase 7 (CDK7) as the primary case study, validating the protocol against recent high-potency analogs (IC

Part 1: Chemical Space & Ligand Architecture[1]

Electronic Structure & Tautomerism

The this compound core consists of a benzoyl moiety linked via an amide bond to the 3-position of a pyridine ring.[1] Correctly modeling the protonation state of the pyridine nitrogen is the single most critical factor in docking accuracy.

-

pKa Considerations: The pyridine nitrogen typically has a pKa of ~5.2. At physiological pH (7.4), it exists primarily in the unprotonated (neutral) state. However, within an acidic binding pocket or near anionic residues (e.g., Asp/Glu), the protonated pyridinium form may be stabilized.

-

Protocol: Generate both neutral and protonated states during ligand preparation.

-

Rotational Barriers: The amide bond exhibits restricted rotation. The trans conformation (amide H and carbonyl O on opposite sides) is generally the global minimum (

kcal/mol vs. cis), but the bond between the amide nitrogen and the pyridine ring allows for conformational flexibility that must be sampled.

Quantum Mechanical (QM) Optimization

Standard force fields (MMFF94, OPLS3e) often underestimate the conjugation between the amide lone pair and the pyridine

Recommended Workflow:

-

Geometry Optimization: DFT level (B3LYP/6-31G**).

-

ESP Charge Calculation: Calculate electrostatic potential charges to replace standard partial charges if specific polarization effects are suspected.[1]

-

Torsional Scanning: Perform a relaxed coordinate scan of the

dihedral angle to identify low-energy conformers before docking.[1]

Part 2: Target Preparation (CDK7 Case Study)

Receptor Selection

For this guide, we utilize the crystal structure of CDK7. The this compound motif often binds at the ATP-binding site, interacting with the hinge region.[1]

-

PDB Selection: Use PDB ID: 6E9W (or analogous high-resolution structure < 2.5 Å).[1]

-

Pre-processing:

-

Missing Residues: Model loops using Prime or Modeller.[1]

-

Water Molecules: Retain bridging waters (conserved waters) within 5 Å of the hinge region; strip bulk solvent.

-

Protonation: Use PropKa to determine residue states at pH 7.[1]4. Ensure Cys312 is treated as neutral if modeling reversible binding, or prepared for covalent docking if modeling acrylamide derivatives.

-

The "Hinge-Binder" Hypothesis

The this compound scaffold typically adopts a pose where:

-

The Amide NH acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Met94 in CDK7).

-

The Carbonyl Oxygen (or Pyridine N) acts as a Hydrogen Bond Acceptor (HBA) from the backbone NH.

Part 3: Molecular Docking Protocol

Grid Generation

Define the grid box centered on the native ligand (or the centroid of the ATP-binding pocket).

-

Dimensions:

Å.[1] -

Constraints: Define a positional constraint (H-bond) on the hinge residue backbone NH to enforce the bioactive pose.

Docking Strategy: Induced Fit vs. Rigid

Given the flexibility of the benzamide linker, Induced Fit Docking (IFD) is superior to rigid docking. The bulky benzamide group often requires slight reorientation of the "Gatekeeper" residue (e.g., Phe/Leu) to fit the hydrophobic pocket.

Step-by-Step Methodology:

-

Initial Glide/Vina Docking: Softened potential (Van der Waals radii scaled by 0.8) to generate diverse poses.

-

Prime Refinement: Refine residues within 5 Å of ligand poses.

-

Redocking: Re-dock ligand into the optimized receptor structures with full hard-potential scoring.

Quantitative Data Summary (Expected Metrics)

| Parameter | Threshold / Value | Rationale |

| Ligand pKa (Pyridine N) | ~5.2 | Ensure neutral state is dominant for hydrophobic pockets.[1] |

| Docking Score (Glide SP) | < -8.5 kcal/mol | Indicates plausible affinity for micromolar hits.[1] |

| H-Bond Distance | 2.8 - 3.2 Å | Optimal range for Amide-Hinge interactions.[1] |

| RMSD (Re-docking) | < 2.0 Å | Validates the docking protocol against the crystal ligand. |

Part 4: Molecular Dynamics & Stability Analysis[1]

Static docking ignores entropic penalties.[1] MD simulations are required to verify the stability of the this compound pose, particularly the twist angle of the amide linker.[1]

Simulation Setup

-

Force Field: CHARMM36m or OPLS4 (optimized for small molecule-protein complexes).[1]

-

Solvent: TIP3P water box, neutralized with Na+/Cl- (0.15 M).

-

Ensemble: NPT (300 K, 1 atm).

-

Duration: Minimum 100 ns production run.

Trajectory Analysis[1]

-

RMSD: Plot Ligand RMSD relative to the protein backbone. A plateau < 2.5 Å indicates a stable binding mode.[1]

-

Hydrogen Bond Occupancy: Calculate the % of simulation time the Amide-Hinge H-bond exists.

-

Dihedral Stability: Monitor the

amide bond torsion. Transitions between cis/trans indicate instability or poor fit.[1]

Part 5: Binding Free Energy Calculation (MM-GBSA)

To rank derivatives, use Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). This method approximates

Equation:

Protocol:

-

Extract 100 snapshots from the last 20 ns of the MD trajectory.

-

Strip solvent and ions.[1]

-

Calculate

using the VSGB 2.0 solvation model.[1] -

Note: Entropy (

) is often omitted for ranking congeneric series (similar scaffolds), as the error in normal mode analysis can be high.

Part 6: Visualization of Workflows & Pathways

Computational Modeling Workflow

The following diagram illustrates the integrated pipeline from ligand construction to free energy estimation.

Figure 1: End-to-end computational pipeline for this compound derivatives optimization.

Interaction Map (Pharmacophore)

This diagram details the specific molecular interactions stabilizing the scaffold within the CDK7 binding pocket.

Figure 2: Pharmacophore map highlighting critical H-bond and hydrophobic interactions in the CDK7 hinge region.[1]

References

-

Yang, B., et al. (2022).[4] "Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease."[1][2][3][5][6] Journal of Medicinal Chemistry, 65(23), 15770-15788.[4] [1][3][6]

-

Lyu, J., et al. (2018). "Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors."[1][7] European Journal of Medicinal Chemistry, 129, 1-14.

-

Zuccarello, E., et al. (2025).[8][9] "Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators." ACS Medicinal Chemistry Letters, 16(11), 2147-2148.[10] [1]

-

Kumar, V., et al. (2021). "Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR." Scientific Reports, 11, Article number: 16123.

Sources

- 1. Compound N-(3-oxo-1-phenyl-3-{[(pyridin-3-yl)methyl]amino}prop-1-en-2-yl)benzamide... [chemdiv.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel N-(5-(Pyridin-3-yl)-1 H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Characterization of N-pyridin-3-ylbenzamide Scaffolds: A Technical Guide

Executive Summary

N-pyridin-3-ylbenzamide represents a "privileged scaffold" in medicinal chemistry—a core molecular framework capable of binding to diverse biological targets depending on specific peripheral substitutions. While the bare scaffold exhibits low-affinity binding across multiple receptors, its optimized derivatives have emerged as potent effectors in two distinct and critical therapeutic areas: neuronal excitability modulation (Kv7/KCNQ channel openers) and epigenetic regulation (Histone Acetyltransferase modulators) .

This guide provides a technical deep-dive into the mechanism of action (MoA) studies required to characterize compounds containing this core. It moves beyond simple binding descriptions to detail the functional assays, signaling cascades, and validation protocols necessary for drug development professionals.

Part 1: The Mechanistic Bifurcation

The biological activity of this compound derivatives is dictated by the "instructional" substitutions on the benzamide ring. Mechanistic studies must first classify the compound into one of two primary MoA classes:

Class A: Kv7 (KCNQ) Channel Openers (Neurostabilizers)

-

Primary Target: Voltage-gated potassium channels (Kv7.2/Kv7.3).

-

Mechanism: The scaffold binds to a hydrophobic pocket between the S5 and S6 transmembrane segments. This stabilizes the channel in the open conformation, causing a hyperpolarizing shift in the voltage dependence of activation.

-

Therapeutic Utility: Epilepsy, pain, and tinnitus (e.g., analogs related to Retigabine/Ezogabine and XEN1101).

Class B: Histone Acetyltransferase (HAT) Modulators (Epigenetic Activators)

-

Primary Target: p300/CBP (CREB-binding protein) complex.

-

Mechanism: Recent studies (2025) identify this compound derivatives (e.g., EZ115HAT) as positive allosteric modulators. They enhance the catalytic efficiency of HATs, increasing acetylation of Histone H3 and H4.

-

Therapeutic Utility: Neurodegenerative disorders (Alzheimer’s) and cognitive enhancement.

Part 2: MoA Visualization & Signaling Pathways

The following diagram illustrates the divergent signaling pathways activated by this scaffold depending on its target engagement.

Caption: Divergent signaling cascades: The core scaffold drives either membrane hyperpolarization (Kv7) or transcriptional activation (HAT) based on specific R-group modifications.

Part 3: Experimental Protocols for MoA Validation

To rigorously validate the mechanism, researchers must employ self-validating protocols that distinguish between these targets.

Protocol 1: Automated Patch Clamp (The Gold Standard for Kv7)

Objective: Quantify the shift in voltage dependence of activation (

-

Cell Line Generation:

-

Transfect CHO or HEK293 cells with human KCNQ2 and KCNQ3 genes (1:1 ratio) to form heteromeric channels.

-

Control: Untransfected cells to subtract background leak currents.

-

-

Solution Preparation:

-

Intracellular (Pipette): 145 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.2).

-

Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose.

-

-

Recording Protocol:

-

Hold membrane potential at -80 mV.

-

Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments (500 ms duration).

-

Perfusion: Apply Vehicle (0.1% DMSO) for 2 min, followed by Compound (0.1 - 10 µM).

-

-

Data Analysis (Causality Check):

-

Fit conductance (

) vs. Voltage ( -

Validation Criteria: A true Kv7 opener must shift the

to more negative potentials (left-shift) by >10 mV at 10 µM.

-

Protocol 2: Histone Acetyltransferase (HAT) Fluorometric Assay

Objective: Confirm direct enzymatic modulation of p300/CBP.

-

Reagent Setup:

-

Purified recombinant p300 catalytic domain.

-

Substrate: H3 peptide (residues 1-21).

-

Cofactor: Acetyl-CoA.

-

-

Reaction Assembly:

-

Mix Buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT) + p300 enzyme + Compound (variable concentration).

-

Incubate 15 mins at 25°C (Pre-incubation is critical for allosteric modulators).

-

Initiate reaction by adding Acetyl-CoA and H3 peptide.

-

-

Detection:

-

Use a thiol-sensitive fluorophore (e.g., CPM) that reacts with the CoA-SH byproduct generated during acetylation.

-

Measure fluorescence (Ex 390 nm / Em 479 nm) continuously for 30 mins.

-

-

Validation:

-

Compare slope (reaction rate) vs. Vehicle.

-

Integrity Check: Run a parallel arm with a known HAT inhibitor (e.g., C646) to ensure signal specificity.

-

Part 4: Quantitative Data Summary

The following table summarizes the expected pharmacological profiles for this compound derivatives acting on these targets.

| Parameter | Class A: Kv7 Opener (e.g., XEN1101 analogs) | Class B: HAT Modulator (e.g., EZ115HAT) |

| Primary Readout | Electrophysiology ( | Enzyme Kinetics ( |

| EC50 / IC50 | 0.05 - 1.0 µM (Potent) | 1.0 - 5.0 µM (Moderate) |

| Effect Direction | Positive (Activator/Opener) | Positive (Allosteric Activator) |

| Selectivity | High for Kv7.2/7.3 vs Kv7.1 (Cardiac) | High for p300 vs HDACs |

| Key Biomarker | Membrane Hyperpolarization (-10 to -20 mV) | H3K9/H4K12 Acetylation levels |

| Toxicology Risk | Urinary retention (Smooth muscle Kv7) | Gene dysregulation (Oncogenic potential) |

Part 5: Target Deconvolution Workflow

When screening a library of this compound derivatives, use this logic flow to determine the dominant mechanism.

Caption: Hierarchical screening workflow. Compounds are first filtered for ion channel activity (fastest kinetics) before assessing epigenetic or pathway-specific signaling.

References

-

Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. Source: ACS Medicinal Chemistry Letters (2025).[1] Context: Defines the newly discovered role of this scaffold in epigenetic modulation for Alzheimer's treatment.

-

N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers. Source: Journal of Medicinal Chemistry / ResearchGate (2025/2024). Context: Establishes the structural requirements for Kv7 channel opening, distinguishing the benzamide "tail" modifications.

-

Discovery of Pyridinyl Acetamide Derivatives as Potent Porcupine Inhibitors. Source: ACS Medicinal Chemistry Letters (2016).[1][2] Context: Provides the structural counter-point where similar pyridine-benzamide motifs (Wnt-C59 analogs) act as Wnt pathway inhibitors.

-

In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators. Source: MDPI (2024). Context: Reviews the binding pocket interactions of benzamide-based openers using Cryo-EM data.

Sources

Methodological & Application

N-pyridin-3-ylbenzamide synthesis protocol for research

Application Note: High-Purity Synthesis of N-Pyridin-3-ylbenzamide

Part 1: Strategic Analysis & Core Directive

The Scaffold Significance The this compound moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., targeting B-Raf or VEGFR) and histone deacetylase (HDAC) modulators. Unlike aliphatic amides, the pyridine ring introduces specific electronic demands; the electron-withdrawing nature of the pyridine nitrogen reduces the nucleophilicity of the exocyclic amine at the 3-position, making the coupling reaction slower and more prone to side reactions than standard aniline couplings.

The Engineering Challenge The primary synthetic challenge is balancing kinetic control against purification efficiency .

-

Nucleophilicity: 3-Aminopyridine is less nucleophilic than aniline (

of conjugate acid ~6.0 vs 4.6), requiring activation of the electrophile (acid chloride) or catalysis (DMAP). -

Regioselectivity: While 3-aminopyridine has two nitrogens, acylation exclusively occurs at the exocyclic amine under standard conditions. However, the ring nitrogen can act as a proton acceptor, complicating salt formation during workup.

Part 2: Safety Profile (Critical)

3-Aminopyridine (3-AP) Toxicity Alert

-

Mechanism: Potassium channel blocker.

-

Hazards: Highly toxic if swallowed or absorbed through skin.[1][2] Neurotoxic.

-

PPE Requirement: Double nitrile gloves, full face shield or sash lowered, and manipulation strictly within a fume hood.

-

Waste: Segregate all aqueous waste containing pyridine derivatives as hazardous organic waste.

Part 3: Experimental Protocols

Method A: The Acid Chloride Route (Standard High-Yield)

Best for: Robust substrates, gram-scale synthesis, and rapid library generation.

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount (Example) | Role |

| 3-Aminopyridine | 94.12 | 1.0 | 941 mg (10 mmol) | Nucleophile |

| Benzoyl Chloride | 140.57 | 1.1 | 1.28 mL (11 mmol) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 2.10 mL (15 mmol) | Acid Scavenger |

| DCM (Anhydrous) | - | - | 20 mL (0.5 M) | Solvent |

| DMAP | 122.17 | 0.05 | 61 mg (0.5 mmol) | Nucleophilic Catalyst |

Step-by-Step Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

). -

Solubilization: Add 3-Aminopyridine (1.0 equiv) and DMAP (0.05 equiv) to the flask. Dissolve in anhydrous Dichloromethane (DCM) .

-

Base Addition: Add Triethylamine (1.5 equiv) via syringe. Cool the mixture to 0 °C using an ice bath.

-

Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to prevent boiling.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

-

Monitoring: Check TLC (50% EtOAc/Hexane). The starting amine (

) should disappear, replaced by the amide product (

-

-

Quench: Add 10 mL of saturated

solution and stir vigorously for 15 minutes to hydrolyze excess acid chloride.

Mechanistic Insight: DMAP is crucial here. It attacks the benzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is then rapidly attacked by the poor nucleophile (3-aminopyridine). Without DMAP, yields often stall at ~70%.

Method B: Carbodiimide Coupling (The "Gentle" Route)

Best for: Substrates with acid-sensitive groups or when using expensive benzoic acid derivatives.

Reagents:

-

Benzoic Acid derivative (1.0 equiv)

-

3-Aminopyridine (1.1 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv) or HOAt (for sterically hindered acids)

-

DMF (Solvent)

Protocol:

-

Dissolve the Benzoic Acid in DMF (0.2 M).

-

Add EDC

HCl and HOBt . Stir for 15 minutes to activate the acid (forming the active ester). -

Add 3-Aminopyridine .

-

Stir at RT for 12–18 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine.

Part 4: Purification & Characterization Workflow

The amphoteric nature of the pyridine ring requires a specific workup logic to avoid losing product in the aqueous phase.

Graphviz Workflow Diagram

Caption: Workup strategy emphasizing pH control to prevent product loss into the aqueous phase due to pyridine ring protonation.

Characterization Data (Reference Standard)

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 169 °C (Literature consistent range: 168–170 °C) [1].

-

H NMR (400 MHz, DMSO-

-

10.45 (s, 1H, NH amide) – Diagnostic peak, disappears with

-

8.92 (d,

-

8.35 (dd,

-

8.18 (ddd,

- 7.95 – 7.98 (m, 2H, Benzoyl-H2,6 )

- 7.50 – 7.65 (m, 3H, Benzoyl-H3,4,5 )

-

7.40 (dd,

-

10.45 (s, 1H, NH amide) – Diagnostic peak, disappears with

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Product lost to aqueous layer during acid wash. | The pyridine ring protonates at pH < 4. Use sat. |

| Sticky/Oily Product | Residual DMF or Pyridine. | Dissolve crude in EtOAc and wash extensively with water (3x). Recrystallize from Ethanol/Water (9:1). |

| Starting Material Remains | Low nucleophilicity of 3-AP. | Ensure DMAP is fresh. Heat the reaction to 40 °C if using Method A. For Method B, switch to HATU. |

| Precipitate during addition | Amine salt formation. | This is normal ( |

References

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Amino-N-pyridin-3-ylbenzamide Properties. (Accessed 2025).[5][6][7] Link[6]

-

BenchChem. Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs. (2025).[5][6][7] Link

-

Ijuomah, A.O., et al. "Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide."[8] Earthline Journal of Chemical Sciences, vol. 8, no. 2, 2022, pp. 163-173.[4][8] Link

-

Fisher Scientific. Safety Data Sheet: 3-Aminopyridine.[5] (Revision Date 18-Dec-2025).[5] Link

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. earthlinepublishers.com [earthlinepublishers.com]

Application Notes & Protocols: A Researcher's Guide to High-Yield Synthesis of N-pyridin-3-ylbenzamide Derivatives

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the high-yield synthesis of N-pyridin-3-ylbenzamide and its derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This document emphasizes the chemical rationale behind two primary synthetic strategies: the classical Schotten-Baumann reaction and modern carbodiimide-mediated coupling. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this guide aims to empower researchers to confidently and efficiently synthesize these valuable compounds.

Introduction: The Significance of the this compound Scaffold

The this compound core is a cornerstone in modern pharmacology. Its structural rigidity, hydrogen bonding capabilities, and the unique electronic properties of the pyridine ring make it an ideal framework for designing targeted therapeutics. Derivatives of this scaffold are integral to major pharmaceuticals, including the tyrosine kinase inhibitor Imatinib, a landmark drug in cancer therapy[1][2]. The versatility of this structure allows for its application in diverse therapeutic areas, from oncology to neurodegenerative disorders.

The efficient and high-yield synthesis of this key intermediate is therefore a critical task in the drug discovery and development pipeline. The choice of synthetic methodology can significantly impact not only the yield but also the purity profile, cost-effectiveness, and scalability of the process. This guide focuses on providing reliable and reproducible methods to achieve high-purity this compound derivatives suitable for further elaboration.

Comparative Analysis of Synthetic Strategies

The formation of the central amide bond between a benzoic acid derivative and 3-aminopyridine is the key transformation. Two principal methods have proven to be highly effective: the Schotten-Baumann reaction and carbodiimide-mediated coupling.

Strategy 1: The Schotten-Baumann Reaction

First described in the 1880s, the Schotten-Baumann reaction remains a robust and widely used method for amide synthesis[1]. It involves the acylation of an amine with a highly reactive acyl chloride in the presence of a base.

Causality & Rationale:

-

High Reactivity: The use of a benzoyl chloride derivative as the acylating agent ensures a rapid and often exothermic reaction due to the high electrophilicity of the acyl chloride carbonyl carbon[3].

-

Base is Crucial: A base, typically an organic amine like triethylamine or pyridine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting 3-aminopyridine, which would render it non-nucleophilic and halt the reaction[1].

-

Solvent Choice: Anhydrous aprotic solvents like Dichloromethane (DCM) are preferred to prevent hydrolysis of the reactive benzoyl chloride.

Advantages:

-

High yields are often achievable.

-

The reaction is typically fast.

-

Reagents are relatively inexpensive and widely available.

Limitations:

-

Requires the preparation or purchase of the benzoyl chloride, which can be moisture-sensitive.

-

The reaction can be highly exothermic, requiring careful temperature control, especially on a larger scale[4].

Strategy 2: Carbodiimide-Mediated Amide Coupling

Modern drug discovery frequently employs coupling reagents to form amide bonds directly from a carboxylic acid and an amine. This approach avoids the need for highly reactive acyl chlorides. Among the most common carbodiimides are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and Dicyclohexylcarbodiimide (DCC)[5][6].

Causality & Rationale:

-

Carboxylic Acid Activation: EDC activates the benzoic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic 3-aminopyridine to form the amide bond[1].

-

Suppressing Side Reactions with Additives: The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common byproduct that terminates the reaction. To prevent this and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly converts the O-acylisourea to an HOBt-ester, which is less prone to side reactions but still highly reactive towards the amine[6][7].

-

Solubility of Byproducts: EDC is often preferred in laboratory and process chemistry because its urea byproduct is water-soluble, allowing for simple removal during aqueous workup. In contrast, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents, which can simplify purification by filtration but is less ideal for chromatography[6].

Advantages:

-

Milder reaction conditions compared to the Schotten-Baumann method.

-

Allows for the direct use of carboxylic acids, which are generally more stable and diverse than acyl chlorides.

-

Excellent for substrates with sensitive functional groups.

Limitations:

-

Coupling reagents and additives add to the cost.

-

Reactions can be slower than the Schotten-Baumann approach.

Emerging Strategy: Catalytic Direct Amidation

Greener and more atom-economical methods are continually being developed. Direct amidation of a carboxylic acid and an amine catalyzed by agents like boric acid represents the cutting edge of amide synthesis. These reactions typically require high temperatures to drive off water, often using a Dean-Stark apparatus[8][9]. While promising, these methods often require more optimization for specific substrates.

Data Presentation: Comparison of Synthetic Protocols

The following table provides a comparative overview of the primary synthetic methods for preparing this compound derivatives to aid in method selection.

| Parameter | Method 1: Schotten-Baumann | Method 2: EDC/HOBt Coupling | Method 3: Catalytic Amidation |

| Starting Materials | 3-Aminopyridine, Benzoyl Chloride | 3-Aminopyridine, Benzoic Acid | 3-Aminopyridine, Benzoic Acid |

| Key Reagents | Organic Base (e.g., Triethylamine) | EDC, HOBt, Organic Base (e.g., DIPEA) | Boric Acid (catalyst) |

| Typical Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF), DCM | Toluene (with water removal) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Reflux (High Temperature) |

| Reaction Time | 2 - 16 hours | 12 - 24 hours | 16 - 24 hours |

| Typical Yield | > 90% | 80 - 95% | Variable, often 70-90% |

| Key Byproduct | Triethylammonium chloride (water-soluble) | EDC-urea (water-soluble), HOBt | Water |

| Pros | Fast, high-yielding, inexpensive reagents. | Milder conditions, uses stable carboxylic acids. | High atom economy, "greener" process. |

| Cons | Requires moisture-sensitive acyl chloride. | More expensive reagents, longer reaction times. | High temperatures, requires optimization. |

Experimental Protocols & Workflows

Protocol 1: High-Yield Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from 3-aminopyridine and benzoyl chloride.

Core Reaction Mechanism:

Caption: Schotten-Baumann reaction pathway.

Materials:

-

3-Aminopyridine (1.0 eq.)

-

Benzoyl chloride (1.1 eq.)

-

Triethylamine (Et3N) (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-